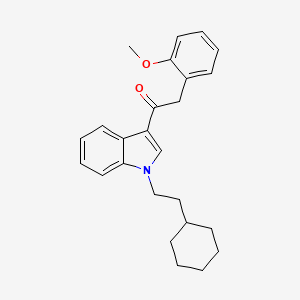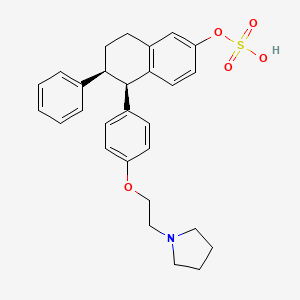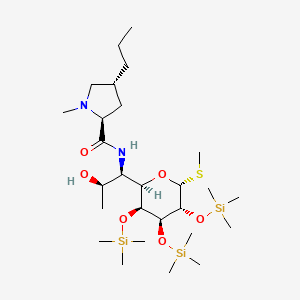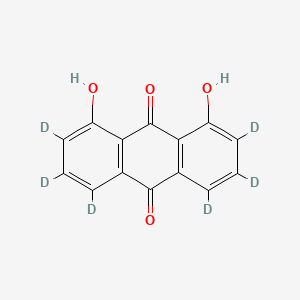
1,8-Dihydroxyanthraquinone-d6
描述
1,8-Dihydroxyanthraquinone-d6, also known as Dantron-d6, is a deuterated form of 1,8-Dihydroxyanthraquinone. This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific studies, particularly in the field of spectroscopy. It is an orange-colored organic substance with significant applications in both research and industry .
准备方法
Synthetic Routes and Reaction Conditions: 1,8-Dihydroxyanthraquinone-d6 can be synthesized through several methods:
Oxidation of Anthracene: One common method involves the oxidation of anthracene using a strong oxidizing agent such as potassium dichromate in the presence of sulfuric acid.
Hydroxylation of Anthraquinone: Another method involves the hydroxylation of anthraquinone using hydrogen peroxide in an alkaline medium.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product. The reaction conditions are carefully controlled to maximize yield and purity .
化学反应分析
Types of Reactions: 1,8-Dihydroxyanthraquinone-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into anthrones.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium dichromate, sulfuric acid.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Various halogenating agents.
Major Products:
Oxidation: Quinones.
Reduction: Anthrones.
Substitution: Halogenated anthraquinones.
科学研究应用
1,8-Dihydroxyanthraquinone-d6 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its use in anticancer therapies.
Industry: Utilized in the production of high-performance materials for energy storage
作用机制
The mechanism of action of 1,8-Dihydroxyanthraquinone-d6 involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as phosphopantetheine adenylyltransferase, which is crucial for bacterial survival.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
相似化合物的比较
1,8-Dihydroxyanthraquinone-d6 is unique due to its deuterated nature, which makes it particularly useful in spectroscopic studies. Similar compounds include:
- 1,2-Dihydroxyanthraquinone (Alizarin)
- 1,4-Dihydroxyanthraquinone (Quinizarin)
- 1,5-Dihydroxyanthraquinone (Anthrarufin)
- 1,8-Dihydroxyanthraquinone (Dantron) These compounds share similar chemical structures but differ in the position of hydroxyl groups, leading to variations in their chemical properties and applications .
属性
IUPAC Name |
1,2,3,6,7,8-hexadeuterio-4,5-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15-16H/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPFLULOKWLNNW-MZWXYZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1[2H])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
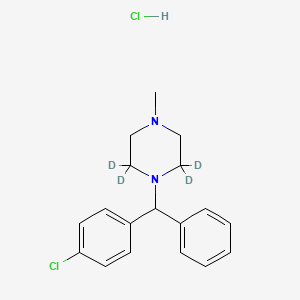

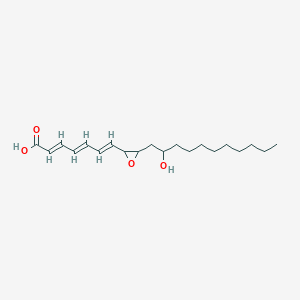
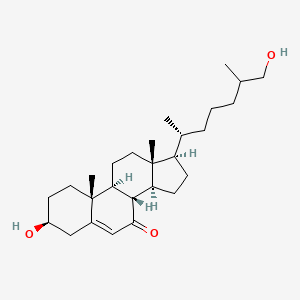
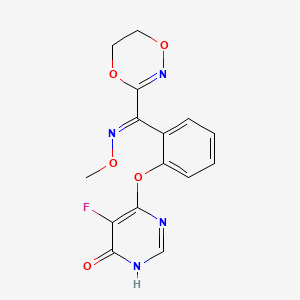

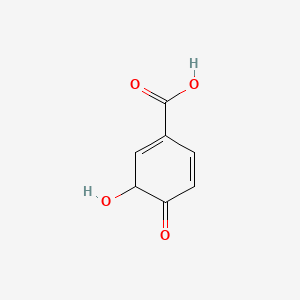
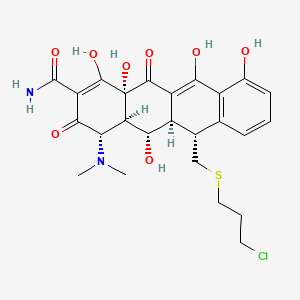
![2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B587766.png)
